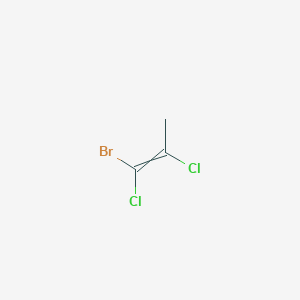
Tropenzile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropenzile is a chemical compound with the molecular formula C23H27NO4 and a molecular weight of 381.46 . It is known for its antispasmodic properties, which means it can help relieve muscle spasms. This compound has been studied for its effects on the vasoconstrictor responses of the hepatic artery and its ability to interfere with nervous transmission in the vagal plexus of the intestine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Tropenzile would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tropenzile can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Tropenzile has several scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound’s antispasmodic properties make it useful in studying muscle contraction and relaxation.
Medicine: this compound is investigated for its potential therapeutic effects in treating conditions involving muscle spasms and gastrointestinal disorders.
Industry: This compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
Tropenzile exerts its effects by interfering with nervous transmission in the vagal plexus of the intestine, leading to a spasmolytic effect. This mechanism involves the inhibition of acetylcholine release, which reduces muscle contractions and alleviates spasms . This compound also enhances the vasoconstrictor responses of the hepatic artery to low concentrations of adrenaline, without affecting the portal venous bed .
Comparación Con Compuestos Similares
Similar Compounds
Atropine: Like Tropenzile, atropine is an antispasmodic agent that inhibits acetylcholine release.
Dicyclomine: Another antispasmodic compound used to treat irritable bowel syndrome.
Uniqueness
This compound is unique in its specific enhancement of vasoconstrictor responses in the hepatic artery and its selective action on the vagal plexus of the intestine . This makes it particularly useful for targeted therapeutic applications in gastrointestinal and hepatic conditions.
Propiedades
Número CAS |
53834-53-0 |
|---|---|
Fórmula molecular |
C23H27NO4 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
[(1R,3R,5S,6R)-6-methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO4/c1-24-18-13-19(15-20(24)21(14-18)27-2)28-22(25)23(26,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-21,26H,13-15H2,1-2H3/t18-,19-,20+,21-/m1/s1 |
Clave InChI |
HLDSAKBDYKLOGG-MXEMCNAFSA-N |
SMILES isomérico |
CN1[C@@H]2C[C@H](C[C@H]1[C@@H](C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canónico |
CN1C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)




![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)



![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)

![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)

